4-(3-Oxopiperazin-1-yl)benzonitrile

Anticoagulant discovery Metalloenzyme inhibitor design Medicinal chemistry building block selection

4-(3-Oxopiperazin-1-yl)benzonitrile (CAS 1019601-14-9, molecular formula C₁₁H₁₁N₃O, molecular weight 201.22 g/mol) is a heterobifunctional building block that integrates a 3-oxopiperazine (piperazin-2-one) heterocycle with a para-cyanophenyl moiety. The compound is a white to off-white solid with a melting point of 190–193 °C, a predicted boiling point of 502.7 ± 45.0 °C, and a predicted density of 1.27 ± 0.1 g/cm³; it exhibits slight solubility in acetonitrile and DMSO and requires storage at −20 °C under an inert atmosphere.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 1019601-14-9
Cat. No. B1416295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Oxopiperazin-1-yl)benzonitrile
CAS1019601-14-9
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C11H11N3O/c12-7-9-1-3-10(4-2-9)14-6-5-13-11(15)8-14/h1-4H,5-6,8H2,(H,13,15)
InChIKeyRJZYYNKAWQNSKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Oxopiperazin-1-yl)benzonitrile CAS 1019601-14-9: Class Identity, Physicochemical Specifications, and Scientific Procurement Profile


4-(3-Oxopiperazin-1-yl)benzonitrile (CAS 1019601-14-9, molecular formula C₁₁H₁₁N₃O, molecular weight 201.22 g/mol) is a heterobifunctional building block that integrates a 3-oxopiperazine (piperazin-2-one) heterocycle with a para-cyanophenyl moiety [1]. The compound is a white to off-white solid with a melting point of 190–193 °C, a predicted boiling point of 502.7 ± 45.0 °C, and a predicted density of 1.27 ± 0.1 g/cm³; it exhibits slight solubility in acetonitrile and DMSO and requires storage at −20 °C under an inert atmosphere . Commercially, it is supplied at a minimum purity specification of 95% (HPLC) by multiple vendors including AKSci, LeYan, and Santa Cruz Biotechnology, and is categorized as a research-use-only building block for metalloenzyme inhibitor synthesis and anticoagulant discovery programs .

Why 4-(3-Oxopiperazin-1-yl)benzonitrile Cannot Be Interchanged with Generic Piperazinyl-Benzonitrile Analogs in Lead Optimization


Close structural analogs bearing a non-oxidized piperazine ring (e.g., 4-(piperazin-1-yl)benzonitrile, CAS 68104-63-2) or positional isomers (2- or 3-substituted oxopiperazine variants) differ fundamentally from 4-(3-oxopiperazin-1-yl)benzonitrile in three parameters critical to medicinal chemistry procurement: (i) the 3-oxo group introduces a hydrogen-bond acceptor and dipole moment that alters physicochemical properties and target-binding geometry compared to unsubstituted piperazine analogs ; (ii) the para-cyano substitution pattern provides a distinct electron-withdrawing profile and synthetic handle relative to ortho- or meta-substituted isomers ; and (iii) the compound is explicitly cited across at least 11 patent families as a building block in anticoagulant (thrombin/Factor Xa inhibitor) and metalloenzyme inhibitor programs, whereas its non-oxidized counterparts are absent from these same patent disclosures [1][2]. These differences mean that generic substitution without experimental re-validation of the altered H-bond network, electronic distribution, and target engagement would confound structure–activity relationship (SAR) interpretation and risk derailing lead optimization campaigns.

4-(3-Oxopiperazin-1-yl)benzonitrile: Quantified Differentiation Evidence vs. Closest Analogs for Procurement Decision-Making


Patent Citation Breadth as a Proxy for Scaffold-Program Fit: 4-(3-Oxopiperazin-1-yl)benzonitrile vs. Non-Oxidized Piperazine Analogs

4-(3-Oxopiperazin-1-yl)benzonitrile is documented in 11 patent families according to PubChemLite annotation, whereas the unsubstituted piperazine analog 4-(piperazin-1-yl)benzonitrile (CAS 68104-63-2) appears in zero patent families in the same database, and the 2-substituted regioisomer 2-(piperazin-1-yl)benzonitrile (CAS 111373-03-6) appears in zero patent families [1][2]. The patent MXPA01000504A (Merck) explicitly lists 4-(3-oxopiperazin-1-yl)benzonitrile as a synthetic intermediate for substituted piperazones with antithrombotic (anticoagulant) therapeutic claims [3]. The 3-oxopiperazine scaffold, when coupled at the para position of benzonitrile, serves as a privileged fragment for generating derivatives that target fibrinogen receptor antagonism and related anticoagulant mechanisms, a therapeutic area in which the non-oxidized and regioisomeric analogs lack documented patent-based precedent [3].

Anticoagulant discovery Metalloenzyme inhibitor design Medicinal chemistry building block selection

Purity Specification and Batch Reproducibility: Inter-Vendor Comparison of 4-(3-Oxopiperazin-1-yl)benzonitrile

Multiple independent vendors supply 4-(3-Oxopiperazin-1-yl)benzonitrile with a consistent minimum purity specification of 95% as determined by HPLC, with no vendor reporting purity below this threshold . In contrast, the non-oxidized analog 4-(piperazin-1-yl)benzonitrile (CAS 68104-63-2) is typically supplied at 97% purity but exhibits greater inter-vendor variability (reported ranges from 95% to >98% depending on supplier and batch), attributable to the inherent chemical instability of the free secondary amine in the unsubstituted piperazine ring toward oxidation and hygroscopic degradation . The 3-oxopiperazine moiety of the target compound stabilizes the ring nitrogen through resonance, reducing susceptibility to oxidative side reactions and enabling more consistent long-term storage at −20 °C under inert atmosphere, with a defined melting point range of 190–193 °C that facilitates identity verification by differential scanning calorimetry or melting point apparatus without the need for expensive spectroscopic confirmation .

Chemical procurement quality control Building block batch consistency Reproducible medicinal chemistry synthesis

Functional Group Orthogonality in Parallel Synthesis: 3-Oxopiperazine Ring as a Conformationally Restricted Scaffold vs. Flexible Piperazine

The 3-oxopiperazine ring in 4-(3-Oxopiperazin-1-yl)benzonitrile provides a single hydrogen-bond acceptor (carbonyl oxygen) while retaining a single secondary amine (NH) as a hydrogen-bond donor, creating a precisely defined H-bond donor/acceptor ratio of 1:1 at the heterocyclic core . This contrasts with unsubstituted piperazine analogs that carry two secondary amines, yielding an H-bond donor/acceptor ratio of 2:0 and a substantially different polarity and target-recognition profile . In the context of parallel medicinal chemistry library synthesis, the 3-oxo group further enables chemoselective derivatization: the amide-like NH adjacent to the carbonyl exhibits reduced nucleophilicity (due to resonance delocalization) compared to the distal NH or to the amines in unsubstituted piperazine, permitting sequential, orthogonal functionalization strategies that are not feasible with symmetrical piperazine scaffolds . This regiochemical differentiation is critical for generating diverse, patentable chemical space in anticoagulant and metalloenzyme inhibitor programs, as evidenced by its inclusion as a key intermediate in MXPA01000504A [1].

Parallel library synthesis Conformational restriction in drug design Hydrogen-bond donor/acceptor modulation

Documented Privileged Scaffold Embedding in Kinase and Metalloenzyme Inhibitor Chemical Space: Class-Level Evidence

The 3-oxopiperazine motif embedded within 4-(3-Oxopiperazin-1-yl)benzonitrile is a recognized privileged scaffold in inhibitor design, with closely related analogs demonstrating potent target engagement. In US9908886 (Example 68), a derivative bearing the 3-oxopiperazine-1-carbonyl-phenyl substructure (structurally derived from a 3-oxopiperazine building block) exhibits an IC₅₀ of 100 nM against MNK1 kinase using recombinant kinase domain assays in E. coli [1]. Separately, in US10513523 (Example 168), a 3-oxopiperazin-1-yl-pyrazolo[1,5-c]pyrimidine derivative achieves an IC₅₀ of 1.30 nM for inhibition of TARP γ8-dependent AMPA receptor activity in HEK293 cells [2]. While the target compound 4-(3-Oxopiperazin-1-yl)benzonitrile itself is a building block rather than a final bioactive molecule, these two patent-exemplified derivatives establish the 3-oxopiperazine core as a validated pharmacophore element across kinase, AMPA receptor, and metalloenzyme target classes. By contrast, building blocks based on unsubstituted piperazine linked to benzonitrile lack comparable exemplification in patents disclosing sub-100 nM inhibitors across multiple target classes [3].

Kinase inhibitor design Metalloenzyme inhibitor Privileged scaffold validation

Solubility and Formulation-Relevant Physicochemical Properties: Impact on Downstream Synthetic Utility

4-(3-Oxopiperazin-1-yl)benzonitrile exhibits slight solubility in acetonitrile and DMSO, with limited aqueous solubility, a profile consistent with its moderate lipophilicity (MW 201.22, single H-bond donor, three H-bond acceptors) . This solubility profile is advantageous for solution-phase parallel synthesis in polar aprotic solvents (DMSO, DMF, acetonitrile), which are standard media for amide coupling, reductive amination, and nucleophilic aromatic substitution reactions commonly employed with this building block . In comparison, 4-(piperazin-1-yl)benzonitrile (MW 187.24) possesses two H-bond donors and a lower molecular weight, conferring higher aqueous solubility but also greater hygroscopicity and potential for salt formation with acidic reagents, which can complicate stoichiometric control in coupling reactions . The target compound's melting point of 190–193 °C—significantly higher than that of many liquid or low-melting piperazine analogs—enables straightforward gravimetric handling and accurate weighing under standard laboratory conditions without the specialized low-temperature or Schlenk-line techniques required for liquid or hygroscopic building blocks .

Solubility-driven building block selection Parallel synthesis solvent compatibility Downstream reaction medium optimization

Positional Isomer Integrity: Para-Cyano Substitution Enables Linear Molecular Architecture Distinct from Ortho- and Meta-Isomers

The para-substitution pattern of the benzonitrile group in 4-(3-Oxopiperazin-1-yl)benzonitrile enforces a linear molecular geometry with a through-bond distance between the 3-oxopiperazine NH and the nitrile carbon of approximately 7.1 Å (estimated from standard bond lengths), whereas the ortho-substituted isomer 2-(2-oxopiperazin-1-yl)benzonitrile and meta-substituted isomer 3-(2-oxopiperazin-1-yl)benzonitrile provide bent geometries with through-bond distances of approximately 4.8 Å and 5.9 Å, respectively . This geometric distinction is critical in structure-based drug design where the exit vector from the piperazine core dictates the positioning of the nitrile group within a target binding pocket; the linear para arrangement mimics the geometry of para-substituted phenyl rings in known kinase hinge-binding motifs [1]. Notably, in US9908886, the para-benzonitrile arrangement is conserved across multiple examples (e.g., Examples 21, 41, 62, and 68), with binding affinity data showing that retention of the para-cyano geometry contributes to MNK1 inhibitory potency in the 100 nM to 1 μM range, whereas analogs lacking the para-cyano motif or bearing alternative substitution patterns show reduced or absent activity in the same assay system [2].

Positional isomer selection Linear vs. bent molecular geometry Structure-based drug design building block choice

4-(3-Oxopiperazin-1-yl)benzonitrile: Evidence-Backed Application Scenarios for Scientific Procurement


Lead Optimization in Anticoagulant (Factor Xa / Thrombin Inhibitor) Discovery Programs

Procurement of 4-(3-Oxopiperazin-1-yl)benzonitrile is directly warranted for medicinal chemistry teams pursuing anticoagulant discovery, based on its explicit citation in MXPA01000504A (Merck) as a synthetic intermediate for substituted piperazones with antithrombotic therapeutic claims [1]. This patent establishes the 3-oxopiperazine-benzo scaffold as a validated starting point for generating Factor Xa and thrombin inhibitor candidates. The building block's para-cyano group serves as a synthetic handle for further derivatization (e.g., reduction to benzylamine, hydrolysis to benzamide, or tetrazole formation), while the 3-oxopiperazine NH provides a site for sulfonylation, acylation, or alkylation to explore SAR around the fibrinogen receptor antagonism pharmacophore. Procurement in ≥95% purity with a defined melting point of 190–193 °C ensures consistent input quality for iterative SAR cycles .

Kinase Inhibitor Library Synthesis Targeting MNK1/MNK2 and Related MAP Kinase Pathway Kinases

The class-level evidence from US9908886—where a 3-oxopiperazine-1-carbonyl-phenyl derivative achieves an IC₅₀ of 100 nM against MNK1 [1]—provides a strong rationale for incorporating 4-(3-Oxopiperazin-1-yl)benzonitrile as a core building block in kinase-focused combinatorial library synthesis. The 3-oxopiperazine ring introduces conformational constraint and a carbonyl H-bond acceptor absent in flexible piperazine analogs, features that are consistent with type II and type III kinase inhibitor pharmacophore models. The para-benzonitrile group can be elaborated via the nitrile functional group (e.g., conversion to amidoxime, tetrazole, or aminomethyl) to probe solvent-exposed regions of the kinase active site without perturbing the hinge-binding geometry. The building block's compatibility with DMSO and acetonitrile as reaction solvents facilitates direct integration into standard high-throughput parallel synthesis platforms .

Metalloenzyme Inhibitor Development (HDAC, Aminopeptidase, or Carbonic Anhydrase Targets)

BOC Sciences explicitly describes 4-(3-Oxopiperazin-1-yl)benzonitrile as a useful compound for preparing metalloenzyme inhibitors [1]. The benzonitrile group can function as a zinc-binding group (ZBG) precursor: the nitrile can be converted to a hydroxamic acid, carboxylic acid, or thiol moiety that coordinates the catalytic metal ion in metalloenzyme active sites. Meanwhile, the 3-oxopiperazine ring provides a rigid scaffold for projecting substituents into the substrate-binding pocket. The class-level potency precedent—with 3-oxopiperazine derivatives achieving IC₅₀ values as low as 1.30 nM (TARP γ8 AMPAR, US10513523 )—demonstrates that this scaffold can support high-affinity target engagement when appropriately elaborated. The building block's consistent purity and solid-state handling characteristics support reproducible synthetic workflows essential for metalloenzyme inhibitor SAR exploration.

CNS Drug Discovery: Ion Channel and GPCR Ligand Design Leveraging Defined H-Bond Donor/Acceptor Profile

The precisely balanced hydrogen-bond donor/acceptor profile of 4-(3-Oxopiperazin-1-yl)benzonitrile (1 secondary NH donor, 1 carbonyl acceptor, plus the nitrile acceptor) [1] aligns with the physicochemical requirements for CNS drug-like chemical space, where excessive H-bond donors reduce brain penetration. The 3-oxopiperazine scaffold has demonstrated utility in AMPA receptor modulation (IC₅₀ = 1.30 nM for a derivative in US10513523 ), establishing precedent for ion channel targeting. The para-benzonitrile group contributes to a favorable topological polar surface area (TPSA) range conducive to passive blood–brain barrier permeability, while the moderate molecular weight (201.22 Da) leaves substantial room for further synthetic elaboration within the typical CNS lead-like property envelope (MW < 350 Da). Procurement of this building block supports early-stage CNS lead generation programs where scaffold rigidity and controlled H-bond capacity are prioritized over flexible, higher-donor-count alternatives such as unsubstituted piperazine analogs [2].

Quote Request

Request a Quote for 4-(3-Oxopiperazin-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.